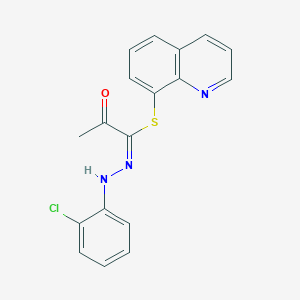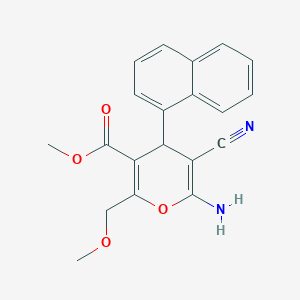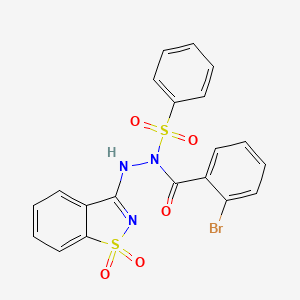![molecular formula C25H20N4O4S B11530403 15-(4-nitrophenyl)-11,17-dioxo-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile](/img/structure/B11530403.png)
15-(4-nitrophenyl)-11,17-dioxo-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-(4-nitrophenyl)-11,17-dioxo-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile is a complex organic compound with a unique structure. This compound is characterized by its pentacyclic framework, which includes a combination of nitrogen, sulfur, and oxygen atoms. The presence of a nitrophenyl group and a carbonitrile group further adds to its chemical diversity.
Preparation Methods
The synthesis of 15-(4-nitrophenyl)-11,17-dioxo-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile involves multiple steps. The synthetic route typically starts with the preparation of the core pentacyclic structure, followed by the introduction of the nitrophenyl and carbonitrile groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.
Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
15-(4-nitrophenyl)-11,17-dioxo-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, its nitrophenyl group can interact with enzymes or receptors, leading to changes in their activity. The carbonitrile group may also play a role in binding to specific sites on proteins or other biomolecules. These interactions can trigger various biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
Compared to other similar compounds, 15-(4-nitrophenyl)-11,17-dioxo-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile stands out due to its unique pentacyclic structure and the presence of both nitrophenyl and carbonitrile groups. Similar compounds include those with variations in the core structure or different substituents, such as:
- 3-methyl-15-oxo-1,3,14-triazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4,6,8,11,13,16,18,20-nonaene-12-carbonitrile .
These comparisons highlight the distinct chemical and biological properties of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H20N4O4S |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
15-(4-nitrophenyl)-11,17-dioxo-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile |
InChI |
InChI=1S/C25H20N4O4S/c26-12-16-20(13-8-10-14(11-9-13)29(32)33)22-17(5-3-6-18(22)30)28-23(16)27-24(31)21-15-4-1-2-7-19(15)34-25(21)28/h8-11,20H,1-7H2,(H,27,31) |
InChI Key |
MMHZOOUCHDYXKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N4C5=C(C(C(=C4NC3=O)C#N)C6=CC=C(C=C6)[N+](=O)[O-])C(=O)CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethyl benzoate](/img/structure/B11530324.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11530333.png)

![N-({N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11530344.png)
![ethyl (2E)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11530345.png)

![ethyl (2Z)-2-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11530362.png)
![ethyl 6-bromo-5-methoxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B11530369.png)
![2,3,4,5-tetrachloro-6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B11530374.png)
![[2-(4-Methoxyphenyl)-1,3-dioxo-1,2,3,3A,7,7A-hexahydro-4H-4,7-epoxyisoindol-4-YL]methylene diacetate](/img/structure/B11530376.png)

![2-[(2Z)-5-(4-nitrophenoxy)-4-phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11530379.png)

![6-{[(4-Ethoxyphenyl)carbonyl]amino}hexanoate](/img/structure/B11530389.png)
